molecular formula C20H21NO4 B2611894 N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide CAS No. 713504-40-6

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B2611894
CAS No.: 713504-40-6
M. Wt: 339.391
InChI Key: CJAGNOBAFAJICM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with methyl groups at the 6- and 7-positions and an acetamide side chain linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-8-6-15(23-3)10-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAGNOBAFAJICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of an acid catalyst.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like potassium carbonate.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.

    Formation of the Dimethoxyphenyl Ring: The dimethoxyphenyl ring can be synthesized through the methylation of a suitable phenol precursor using dimethyl sulfate and a base like sodium hydroxide.

    Final Coupling Reaction: The final step involves coupling the benzofuran intermediate with the dimethoxyphenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amines, thioethers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways impacted include:

  • Induction of Apoptosis : The compound activates caspases and promotes the expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase in certain cancer cell lines.

Cholinesterase Inhibition

This compound exhibits inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission regulation. The inhibition of these enzymes has implications for treating neurodegenerative diseases such as Alzheimer's disease:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)150
Butyrylcholinesterase (BChE)45

The selectivity for butyrylcholinesterase suggests potential therapeutic benefits in conditions associated with cholinergic dysfunction .

Case Study on Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that administration of this compound resulted in a significant reduction in infection rates compared to standard treatments.

Neuroprotective Effects

Another study focused on neurodegenerative diseases revealed that the compound's cholinesterase inhibitory activity correlated with improved cognitive function in animal models of Alzheimer’s disease. This suggests its potential as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives and benzofuran-containing molecules allow for critical comparisons. Below is a detailed analysis:

Structural Analogs in Agrochemical Research

highlights synthetic auxin agonists with acetamide backbones, such as WH7 and compound 533 . These share the acetamide linkage but differ in aromatic substituents:

  • WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
  • Compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.

The target compound replaces the phenoxy group with a benzofuran ring and substitutes chlorine/methyl groups with methoxy moieties.

Benzofuran-Based Acetamides

describes 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide , a close analog differing in two key aspects:

Benzofuran substitution : 5,6-dimethyl vs. 6,7-dimethyl in the target compound.

Acetamide substituent : 2,4-dimethylphenyl vs. 2,4-dimethoxyphenyl.

Parameter Target Compound Compound
Benzofuran substituents 6,7-dimethyl 5,6-dimethyl
Acetamide substituent 2,4-dimethoxyphenyl 2,4-dimethylphenyl
Molecular formula C₂₁H₂₃NO₄ (calculated) C₂₀H₂₁NO₂
Molecular weight ~353.4 g/mol 307.39 g/mol

The methoxy groups in the target compound increase polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the dimethyl analog .

Heterocyclic Variations

discusses triazole-thioacetate derivatives with 2,4-dimethoxyphenyl groups (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid ). While these lack the benzofuran core, their dimethoxyphenyl moiety suggests shared electronic profiles. Toxicity predictions via computational models (GUSAR) for such compounds indicate moderate acute toxicity, a trend that may extend to the target compound depending on metabolic pathways .

Benzothiazole Derivatives

lists benzothiazole-linked acetamides (e.g., N-(benzothiazole-2-yl)-2-phenylacetamide ). These compounds prioritize benzothiazole’s aromatic heterocycle over benzofuran, which may confer distinct bioactivity (e.g., antimicrobial or anticancer effects). The target compound’s benzofuran core likely offers superior π-π stacking interactions compared to benzothiazole, influencing receptor binding selectivity .

Research Implications and Data Gaps

  • Toxicity profile : Similar dimethoxyphenyl-triazole derivatives show moderate toxicity, warranting further in vitro assays (e.g., Mosmann’s cytotoxicity assay ).
  • Synthetic versatility : Esterification or functionalization of the acetamide group (as in and ) could optimize pharmacokinetics .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound suggest a variety of interactions with biological targets, which may contribute to its therapeutic efficacy.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 339.39 g/mol
  • IUPAC Name : this compound
  • LogP (Partition Coefficient) : 4.042
  • Water Solubility (LogSw) : -4.27
  • Polar Surface Area : 47.385 Ų

The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. Benzofuran derivatives are known to exhibit multiple mechanisms such as:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes that play roles in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways relevant to conditions like anxiety and depression.
  • DNA Interaction : Some benzofuran derivatives may interfere with DNA replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally similar to this benzofuran derivative have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-71.88 ± 0.11
A5490.71
HeLa7.01 ± 0.60

These findings suggest that this compound may possess significant anticancer activity, warranting further investigation.

Melatonin Receptor Agonism

Another aspect of the biological activity of this compound is its potential role as an agonist at melatonin receptors (MT1 and MT2). Compounds with similar structures have been synthesized and evaluated for their ability to modulate these receptors with low vasoconstrictive activity, indicating a favorable profile for therapeutic applications in sleep disorders and circadian rhythm regulation .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that derivatives of benzofuran exhibited selective cytotoxicity. The specific compound this compound was included in screening libraries targeting cancer and metabolic disorders .
  • Melatonin Receptor Interaction :
    • Research indicated that compounds similar to this compound acted as effective agonists at melatonin receptors, showing promise for treating conditions related to sleep disturbances .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide?

  • Methodological Answer : Multi-step synthesis is typically required. A common approach involves coupling 6,7-dimethyl-1-benzofuran-3-carboxylic acid derivatives with N-(2,4-dimethoxyphenyl)amine via carbodiimide-mediated amidation (e.g., using EDC·HCl and triethylamine in dichloromethane) . Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yields, as steric hindrance from the dimethoxy and benzofuran groups may reduce efficiency. Purification via column chromatography or recrystallization is recommended .

Q. How can the molecular structure and crystallinity of this compound be characterized?

  • Methodological Answer : X-ray crystallography is critical for resolving conformational details. For example, analogous N-substituted acetamides exhibit planar amide groups and hydrogen-bonded dimers (R²²(10) motifs) in their crystal lattices . Use single-crystal diffraction (SC-XRD) to analyze dihedral angles between the dimethoxyphenyl and benzofuran moieties, which influence packing and stability. Complement with NMR (¹H/¹³C) and FTIR to confirm functional groups and hydrogen bonding .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Employ HPLC with UV detection (λmax ≈ 255 nm for aromatic acetamides) to quantify impurities . Validate purity using differential scanning calorimetry (DSC) to confirm a sharp melting point (e.g., 473–475 K for structurally related compounds) . Mass spectrometry (ESI-MS or HRMS) ensures molecular weight consistency.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl and benzofuran groups influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. For example:

  • Replace methoxy groups with halogens to assess electronic effects on receptor binding.
  • Modify benzofuran methylation patterns to evaluate steric impacts.
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like P2X7 receptors, as seen in structurally related antagonists . Validate via in vitro assays (e.g., calcium flux for receptor activity) .

Q. How can conflicting solubility data in different solvents be resolved?

  • Methodological Answer : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). For acetamides with bulky aromatic groups, solubility often decreases in nonpolar media due to π-π stacking. Use Hansen solubility parameters (HSPs) to model solvent compatibility. If discrepancies persist, evaluate crystallinity via powder XRD—higher crystallinity reduces solubility despite favorable HSPs .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Preclude hydrolysis of the acetamide bond by controlling humidity (<5% RH). Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways (e.g., demethylation of methoxy groups). Monitor via LC-MS to detect breakdown products .

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